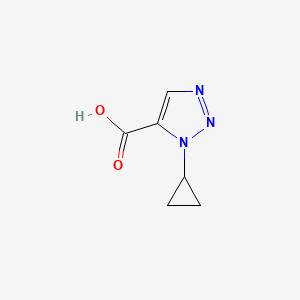

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

Descripción general

Descripción

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . This compound is characterized by a cyclopropyl group attached to a 1,2,3-triazole ring, which is further substituted with a carboxylic acid group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of copper(I) catalysts for the cycloaddition step, and the subsequent steps may require various reagents and conditions depending on the specific synthetic route chosen .

Industrial Production Methods

the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid serves as a crucial building block in the development of bioactive molecules. Its derivatives have been explored for:

- Antibiotic Development : The triazole moiety is integral to many antibiotics, acting as a structural backbone that enhances biological activity. Compounds derived from triazoles often exhibit antimicrobial properties against various pathogens .

- Anticancer Agents : Research indicates that triazole derivatives may possess cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer cells .

Agricultural Chemistry

The compound has potential applications in agrochemicals, particularly as a precursor for developing fungicides and herbicides. Its ability to interact with biological systems makes it suitable for creating targeted agricultural products that minimize environmental impact while maximizing efficacy .

Materials Science

In materials science, this compound can be used to synthesize polymers and specialty chemicals with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity Evaluation | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Anti-inflammatory Properties Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mecanismo De Acción

The mechanism of action of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .

Comparación Con Compuestos Similares

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:

1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 5-position.

1H-1,2,3-triazole-5-carboxylic acid: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Actividad Biológica

1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CPTCA) is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The presence of the triazole ring enhances its biological interactions, making it a valuable candidate for further research.

Antimicrobial Properties

CPTCA has been evaluated for its antimicrobial efficacy against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of CPTCA. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting a possible role in treating inflammatory diseases . The compound's ability to modulate immune responses may be linked to its structural features that facilitate interactions with specific receptors involved in inflammation.

The biological activity of CPTCA can be attributed to its interaction with various biological targets. Notably, it may inhibit enzymes involved in critical pathways such as cell proliferation and inflammation. The triazole moiety is known for its ability to chelate metal ions and interact with proteins, which may contribute to its pharmacological effects .

Enzyme Interaction Studies

CPTCA has been studied for its binding affinity to several enzymes. For instance, molecular docking studies suggest that it can effectively bind to thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This interaction could explain its observed anticancer properties in related compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of CPTCA derivatives, exploring their biological activities:

- Synthesis and Evaluation : A study synthesized various triazole derivatives, including CPTCA, and assessed their anticancer and antimicrobial activities. Some derivatives exhibited IC50 values significantly lower than standard drugs like doxorubicin .

- Molecular Docking : Computational studies have provided insights into the binding modes of CPTCA with target enzymes, supporting experimental findings on its biological activity .

Comparison with Similar Compounds

CPTCA can be compared with other triazole derivatives to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid | Similar triazole structure | Different position of substituents affecting reactivity |

| 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | Methyl substitution at the 1-position | Altered electronic properties |

| Sodium 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylate | Different triazole isomer | Varying biological activity due to structural differences |

Propiedades

IUPAC Name |

3-cyclopropyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAHYDCUFANRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CN=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784650-04-9 | |

| Record name | 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.